molecular formula C14H17ClN2O4S B2516575 1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone CAS No. 879319-23-0

1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone

Cat. No.: B2516575
CAS No.: 879319-23-0
M. Wt: 344.81
InChI Key: YZUSWKLRHVBLTM-UHFFFAOYSA-N
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Description

1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone is a useful research compound. Its molecular formula is C14H17ClN2O4S and its molecular weight is 344.81. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Applications

Research has shown the potential of derivatives related to 1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone in antitumor activities. A study by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, evaluated for their anticancer activities against breast cancer cells, indicating promising antiproliferative agents comparable to cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, Hakobyan et al. (2020) explored piperazine-based tertiary amino alcohols and their dihydrochlorides for antitumor activity, focusing on tumor DNA methylation processes (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).

Antimicrobial and Antibacterial Applications

Derivatives have also been investigated for their antimicrobial properties. Tomar et al. (2007) synthesized new series of chalcones containing piperazine or 2,5-dichlorothiophene moiety, demonstrating potential activity against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007). Gan, Fang, and Zhou (2010) designed azole-containing piperazine derivatives with remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antipsychotic Potential

Bhosale et al. (2014) worked on the design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics, highlighting compounds with considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicative of an impressive antipsychotic profile with minimal catalepsy induction (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Synthesis Methodologies and Chemical Studies

The compound and its derivatives have been central to advancements in synthesis methodologies. Said et al. (2020) reported on the efficient microwave-assisted synthesis of derivatives through click cyclocondensation, offering insights into eco-friendly synthesis methods (Said, Messali, Rezki, Al-Soud, & Aouad, 2020). Nematollahi and Amani (2011) developed a reagent-less electrochemical method for the synthesis of phenylpiperazine derivatives in aqueous solutions, highlighting a green chemistry approach (Nematollahi & Amani, 2011).

Mechanism of Action

Target of Action

It is observed that similar compounds have shown effects on cell viability .

Biochemical Pathways

Related compounds have been observed to affect cell viability , suggesting potential impacts on cellular signaling or metabolic pathways.

Result of Action

Related compounds have been observed to affect cell viability , indicating potential cytotoxic effects.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUSWKLRHVBLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.